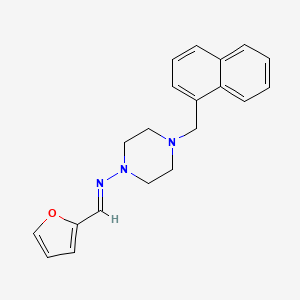

![molecular formula C16H16N4O4S3 B5524430 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide involves complex organic reactions. A typical synthesis might involve the reaction of 2-amino-5-methyl-1, 3, 4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis, showcasing the intricate steps required to assemble such molecules (Talagadadeevi et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide can be elucidated using X-ray crystallography and various spectroscopic methods. These compounds often display unique conformational characteristics due to their complex sulfur-containing rings and sulfonamide groups, which play a crucial role in their chemical behavior and interactions (Hangan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide and its derivatives often involves interactions with various enzymes, demonstrating potential inhibitory activities. This chemical behavior underscores their relevance in medicinal chemistry and potential therapeutic applications, even though specifics on non-drug uses were requested to be excluded (Mishra et al., 2016).

Applications De Recherche Scientifique

Photodynamic Therapy in Cancer Treatment

- The compound and its derivatives have been investigated for their potential in photodynamic therapy, particularly in treating cancer. A study by Pişkin, Canpolat, & Öztürk (2020) highlighted the synthesis of new zinc phthalocyanine derivatives, showing promising properties as photosensitizers in this therapy.

Anticancer Activities

- Research by Karakuş et al. (2018) synthesized novel derivatives of the compound and evaluated their anticancer activities against specific carcinoma cell lines, showing significant potential in this field.

Anticonvulsant Properties

- A study by Singh, Sarthy, & Lohani (2012) focused on the synthesis of thiadiazole derivatives and their evaluation as anticonvulsant agents. This research suggests possible applications in neurology and psychiatry.

Enzyme Inhibition for Cancer Treatment

- The compound has been researched for its role in inhibiting certain enzymes associated with cancer growth. Morsy et al. (2009) Morsy et al. (2009) investigated its efficacy as an inhibitor of carbonic anhydrase enzymes, showing effectiveness against various cancer cell lines.

Propriétés

IUPAC Name |

4-(benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S3/c1-2-15-17-18-16(25-15)20-27(23,24)14-10-8-12(9-11-14)19-26(21,22)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWVNVGDBDEMKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5524350.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5524359.png)

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)